8-Hydroxy-5-nitroquinoline-2-carbonitrile
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Overview
Description
8-Hydroxy-5-nitroquinoline-2-carbonitrile is a compound known for its antimicrobial, anti-inflammatory, and anticancer properties . It has been approved for use in the treatment of various diseases, including urinary tract infections . The compound is also photosensitive, which means it undergoes photochemical reactions when exposed to light .
Preparation Methods
The preparation of 8-Hydroxy-5-nitroquinoline-2-carbonitrile involves a two-stage synthetic route. The first stage is the nitrosation of 8-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid . The reaction conditions, such as the concentration of nitric acid, temperature, and reaction time, are optimized to achieve the desired product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality of the final product .
Chemical Reactions Analysis
8-Hydroxy-5-nitroquinoline-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid for oxidation and reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 8-hydroxyquinoline leads to the formation of this compound .
Scientific Research Applications
8-Hydroxy-5-nitroquinoline-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is known for its antimicrobial and anticancer properties . The compound has been used in the treatment of urinary tract infections and has shown potential in the treatment of neurodegenerative diseases . Additionally, it has applications in the industry as a chelating agent .
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-nitroquinoline-2-carbonitrile involves the inhibition of type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis . Its antibacterial activity is attributed to the metal ion complexation vital for bacterial growth . The compound’s anticancer properties are due to redox reactions that alter intracellular signaling, inhibiting tumor cell growth .
Comparison with Similar Compounds
8-Hydroxy-5-nitroquinoline-2-carbonitrile is similar to other hydroxyquinoline derivatives, such as 8-hydroxyquinoline and 5-nitro-8-hydroxyquinoline . it is unique due to its specific nitro and cyano functional groups, which contribute to its distinct chemical and biological properties . The presence of these functional groups enhances its antimicrobial and anticancer activities compared to other similar compounds .
Properties
Molecular Formula |
C10H5N3O3 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
8-hydroxy-5-nitroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-1-2-7-8(13(15)16)3-4-9(14)10(7)12-6/h1-4,14H |
InChI Key |
UZVHUZLQSPUQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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